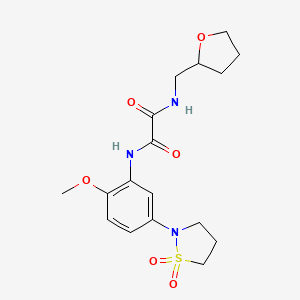

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6S/c1-25-15-6-5-12(20-7-3-9-27(20,23)24)10-14(15)19-17(22)16(21)18-11-13-4-2-8-26-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXVCJSBKZUWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and DNA replication.

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, inhibiting CDK2 can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in cell cycle progression due to the inhibition of CDK2. This could potentially lead to the prevention of cell proliferation and DNA replication.

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 409.48 g/mol. This compound belongs to the oxamide class and incorporates a five-membered isothiazolidinone ring, which is believed to play a crucial role in its biological activity.

Structural Features

The compound consists of:

- Oxamic Acid Moiety : Central to its structure, linking two distinct amide groups.

- Isothiazolidinone Ring : Contributes to its unique chemical properties.

- Methoxy Groups : Present on the aromatic rings, enhancing solubility and possibly influencing biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antibacterial properties. The mechanism of action is thought to involve disruption of cell membrane integrity in target organisms, leading to cell death. For instance, related compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL .

Anticancer Activity

In vitro studies indicate that derivatives of this compound may possess antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Reported IC50 values for these activities are approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells . The interaction with specific cellular targets, such as cyclin-dependent kinase 2 (CDK2), suggests a potential pathway for inducing cell cycle arrest and inhibiting proliferation.

Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of related oxamide compounds found that those with isothiazolidinone functionality exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the dioxidoisothiazolidin moiety in enhancing membrane disruption capabilities.

Study 2: Antiproliferative Effects

Research on methanolic extracts containing similar oxamide derivatives showed significant antiproliferative effects against human cancer cell lines. The study utilized in vitro assays to determine the effectiveness of these compounds, revealing a strong correlation between structural features and biological activity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| N2-(thiophen-2-ylmethyl)oxalamide | Contains thiophenyl moiety | Antibacterial | |

| N2-(pyridin-2-YL)ethyl oxalamide | Pyridine ring present | Varies by structure | |

| N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-4-methoxyphenyl)oxalamide | Additional methoxy group | Enhanced solubility |

Comparison with Similar Compounds

Structural Analogues of Oxalamide Derivatives

Key Structural and Functional Differences

Bioactivity and Mechanism Insights

- Antiproliferative Potential: ’s BAI demonstrates that the 1,1-dioxidoisothiazolidin moiety inhibits cell proliferation, suggesting a shared mechanism for the target compound .

- Antiviral Activity : ’s oxalamides target HIV entry, implying the oxalamide scaffold’s versatility in disrupting protein interactions .

- Enzyme Inhibition : The sulfone group in nitazoxanide analogs () inhibits PFOR enzymes, a possible pathway for the target compound .

Q & A

Q. What are the critical steps in synthesizing N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, and how can purity be optimized?

Methodological Answer: The synthesis involves three key stages:

- Formation of the 1,1-dioxidoisothiazolidine ring : Cyclization of precursors (e.g., thiols or sulfonamides) under oxidative conditions (e.g., H₂O₂/NaIO₄) to install the sulfone moiety .

- Functionalization of the methoxyphenyl group : Friedel-Crafts acylation or nucleophilic substitution to attach the isothiazolidine dioxide .

- Oxalamide coupling : Reacting the intermediates with oxalyl chloride or activated oxalate esters to form the oxalamide bridge .

Optimization Tips : - Use chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water mixtures) for purification .

- Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts like unreacted thiophene or tetrahydrofuran derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify methoxy protons (~δ 3.8–4.0 ppm), tetrahydrofuran methylene protons (δ 1.6–2.2 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Confirm sulfone (C-SO₂ at ~110–120 ppm) and oxalamide carbonyls (C=O at ~165–170 ppm) .

- IR Spectroscopy : Detect sulfone (1320–1160 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tetrahydrofuran or methoxy groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of the isothiazolidine dioxide moiety under varying acidic/basic conditions?

Methodological Answer: Contradictions often arise from competing pathways:

- Under acidic conditions : Protonation of intermediates may favor sulfone formation but risk over-oxidation. Use controlled equivalents of oxidizing agents (e.g., NaIO₄) and monitor pH to stabilize intermediates .

- Under basic conditions : Base-catalyzed cyclization may improve ring closure efficiency but could hydrolyze sensitive groups (e.g., oxalamide). Add phase-transfer catalysts (e.g., TBAB) to enhance solubility and reduce side reactions .

Validation : Compare yields via HPLC (C18 column, acetonitrile/water gradient) and characterize byproducts via LC-MS .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in targeting inflammation or cancer pathways?

Methodological Answer:

- In vitro assays :

- Anti-inflammatory : Measure inhibition of COX-1/2 enzymes using fluorometric assays (e.g., PGHS activity) or cytokine suppression (e.g., IL-6/TNF-α ELISA) .

- Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and assess apoptosis markers (e.g., caspase-3 activation) .

- Target identification : Use molecular docking to predict interactions with proteins like NF-κB or PI3K, followed by SPR or ITC for binding affinity validation .

- Control experiments : Compare with structurally similar oxalamides (e.g., N1,N2-di(pyridin-2-yl)oxalamide) to isolate the role of the isothiazolidine dioxide group .

Q. How can researchers address discrepancies in solubility and stability data during formulation for in vivo studies?

Methodological Answer:

- Solubility Enhancement :

- Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes .

- Modify pH (e.g., buffered saline at pH 7.4) to stabilize the oxalamide linkage .

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Identify degradation products (e.g., hydrolysis of the sulfone or oxalamide) and adjust storage conditions (lyophilization in amber vials) .

Q. What mechanistic insights explain the electronic effects of the 1,1-dioxidoisothiazolidin-2-yl group on the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Nature : The sulfone group increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SNAr on the methoxyphenyl ring) .

- Hydrogen Bonding : The sulfone’s oxygen atoms participate in non-classical H-bonds (e.g., C–H⋯O interactions), influencing crystal packing and solubility .

- Experimental Validation : Compare reaction rates of sulfone-containing analogs vs. non-sulfonated derivatives in substitution reactions (e.g., with amines or thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.